(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid
Overview
Description
(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid is a chemical compound with the molecular formula C4H4N2O2S3. It is known for its unique structure, which includes a thiadiazole ring and a mercapto group. This compound is used in various scientific research applications due to its versatile chemical properties .
Mechanism of Action
Mode of Action
It has been suggested that the compound may interact with its targets through the formation of covalent bonds, given the presence of the mercapto (-sh) and carboxyl (-cooh) functional groups .
Pharmacokinetics
The compound’s solubility in methanol suggests that it may be well-absorbed in the body. Its impact on bioavailability remains to be investigated.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid . Detailed studies are required to understand these effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid typically involves the reaction of 2-amino-1,3,4-thiadiazole with carbon disulfide and chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide as the base. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality .
Chemical Reactions Analysis
Types of Reactions
(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The thiadiazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted thiadiazole compounds.
Scientific Research Applications
(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and as a corrosion inhibitor.
Comparison with Similar Compounds
Similar Compounds
- (5-Mercapto-1,3,4-thiadiazol-2-yl)acetic acid
- (5-Mercapto-1,3,4-thiadiazol-2-yl)propionic acid
- (5-Mercapto-1,3,4-thiadiazol-2-yl)butyric acid
Uniqueness
(5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid is unique due to its combination of a thiadiazole ring and a mercapto group, which provides it with distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research.
Properties
IUPAC Name |
2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S3/c7-2(8)1-10-4-6-5-3(9)11-4/h1H2,(H,5,9)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBXVTJYSIDCIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SC1=NNC(=S)S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201993 | |
Record name | ((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53723-88-9 | |
Record name | 2-[(4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53723-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio)acetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053723889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ((4,5-Dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40201993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)thio]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.371 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most stable tautomer of (5-Mercapto-1,3,4-thiadiazol-2-ylthio)acetic acid in aqueous solution?
A1: Theoretical and experimental studies using density functional theory (DFT) calculations and acidity constant (pKa) determination have shown that the thione tautomer of this compound is more stable in aqueous solution. [] This finding is crucial for understanding the reactivity and potential applications of this compound.
Q2: Can this compound be used in mineral separation processes?
A2: While one of the provided abstracts [] mentions the use of this compound as a potential chalcopyrite depressant in the selective flotation separation of molybdenite from chalcopyrite, the full text wasn't available for review. Therefore, we can't provide detailed information on its effectiveness or mechanism of action in this specific application. Further research is needed to explore this potential application fully.
Q3: What computational methods have been employed to study this compound?
A3: Researchers have utilized DFT calculations at the B3LYP/6-311+G(d,p) level of theory to investigate various aspects of this compound. [] These calculations have been used to determine the acidity constants (pKa) of both the thiol and thione tautomers, helping to establish the most stable form in solution. Furthermore, DFT studies have provided insights into the reactivity, aromaticity, and population analysis of both tautomers, contributing to a more comprehensive understanding of this compound's chemical behavior.
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